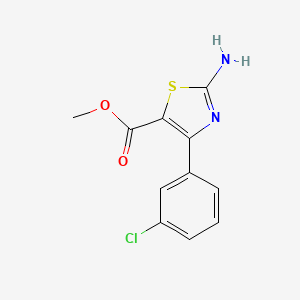

Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate

Description

BenchChem offers high-quality Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRZGXBKKHCLFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674642 |

Source

|

| Record name | Methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-45-4 |

Source

|

| Record name | Methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate

An In-Depth Technical Guide to the

Executive Summary

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive technical overview for the synthesis of a specific derivative, Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate. We will explore the foundational Hantzsch thiazole synthesis, detailing the underlying reaction mechanism, rationale for procedural choices, and a step-by-step experimental protocol suitable for implementation in a research or drug development setting. This document is intended for an audience of chemists and scientists with a background in organic synthesis.

The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds are paramount in drug discovery, and among them, the thiazole ring system is of significant interest.[4] The 2-aminothiazole moiety, in particular, is a versatile building block found in a multitude of approved drugs and clinical candidates. Its ability to engage in various biological interactions is attributed to its unique electronic properties and its capacity to act as a hydrogen bond donor and acceptor. Derivatives of this scaffold have been reported to possess a broad spectrum of therapeutic activities, making the development of efficient and scalable synthetic routes to novel analogues a critical objective in medicinal chemistry.[3][5]

The target molecule, Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate, incorporates several key features: the essential 2-aminothiazole core, a substituted aryl group at the C4 position which can modulate lipophilicity and target binding, and a carboxylate ester at the C5 position that provides a handle for further chemical modification or can influence pharmacokinetic properties.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most classical and reliable method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[1][6] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea.[6][7]

Our retrosynthetic analysis of the target molecule identifies three primary starting materials:

-

Thiourea : Provides the N-C-S backbone for the 2-amino portion of the heterocycle.

-

3-Chlorobenzaldehyde : The precursor for the 4-aryl substituent.[8][9]

-

Methyl Acetoacetate : The source of the C5-carboxylate and the adjacent carbonyl and methyl groups, which will be functionalized.

The forward synthesis, therefore, involves the preparation of a key intermediate, an α-halo-β-ketoester, which then undergoes the Hantzsch cyclocondensation with thiourea.

Reaction Mechanism: Cyclocondensation Pathway

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. The formation of the stable, aromatic thiazole ring is the thermodynamic driving force for the reaction.[10]

-

Nucleophilic Attack (SN2 Reaction) : The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the halogen in the α-halo-β-ketoester. This forms a stable S-alkylated isothiouronium salt intermediate.[10]

-

Intramolecular Cyclization : The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a 4-hydroxythiazoline derivative.[7][11]

-

Dehydration : The reaction culminates in the elimination of a water molecule from the hydroxythiazoline intermediate to form the final, aromatic 2-aminothiazole ring. This step is often facilitated by acidic conditions or heating.[1][10]

Experimental Protocol

This protocol outlines a reliable "one-pot" two-step procedure adapted from established methodologies for synthesizing 2-aminothiazole-5-carboxylates.[12] The first step is the in-situ bromination of a β-ketoester, followed by cyclization with thiourea.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount | Notes |

| Methyl 3-(3-chlorophenyl)-3-oxopropanoate | 226.64 | 1.0 | (e.g., 10 mmol, 2.27 g) | Key intermediate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | (11 mmol, 1.96 g) | Brominating agent |

| Thiourea | 76.12 | 1.2 | (12 mmol, 0.91 g) | Source of the aminothiazole core |

| Ethanol (EtOH) | 46.07 | - | 50 mL | Solvent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | q.s. | For neutralization |

| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Extraction solvent |

| Brine | - | - | As needed | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying agent |

Note: The synthesis of the starting material, Methyl 3-(3-chlorophenyl)-3-oxopropanoate, can be achieved via a Claisen condensation between methyl 3-chlorobenzoate and methyl acetate.

Step-by-Step Synthesis Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-(3-chlorophenyl)-3-oxopropanoate (1.0 eq) and ethanol (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Bromination : Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution in one portion. Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1-2 hours.

-

Causality : NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. The reaction proceeds via a radical mechanism or an ionic pathway in a polar protic solvent like ethanol to form the α-bromo-β-ketoester intermediate. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclocondensation : After confirming the consumption of the starting ketoester via TLC, allow the mixture to cool slightly. Add thiourea (1.2 eq) to the flask.

-

Reflux : Heat the reaction mixture back to reflux and maintain for 3-5 hours. The reaction should be monitored by TLC until the brominated intermediate is consumed and the product spot is prominent.[13]

-

Causality : Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps, leading to the formation of the stable aromatic thiazole ring.[10]

-

-

Work-up and Isolation :

-

Cool the reaction mixture to room temperature. A precipitate of the product hydrobromide salt may form.

-

Reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Pour the concentrated mixture into 100 mL of cold water.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. This deprotonates the thiazole salt, precipitating the free base.[10]

-

Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with cold water (2 x 20 mL) to remove any inorganic salts.

-

-

Purification :

-

Dry the crude product under vacuum.

-

For higher purity, the solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[14] The choice of solvent depends on the solubility of the product and impurities.

-

Characterization and Validation

The identity and purity of the synthesized Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate should be confirmed using standard analytical techniques.

-

¹H NMR : Expect characteristic signals for the aromatic protons of the 3-chlorophenyl ring, a singlet for the amino (-NH₂) protons (which is D₂O exchangeable), and singlets for the methyl ester (-OCH₃) protons.

-

¹³C NMR : Signals corresponding to the carbons of the thiazole ring, the 3-chlorophenyl ring, and the carboxylate group should be present in the expected regions.

-

Mass Spectrometry (MS) : The molecular ion peak corresponding to the calculated mass of the product (C₁₁H₉ClN₂O₂S, M.W. = 284.72 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy : Look for characteristic absorption bands for N-H stretching of the amino group (~3300-3400 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and C=N/C=C stretching of the aromatic rings.

-

Melting Point : A sharp melting point range indicates high purity of the crystalline solid.

Conclusion

This guide outlines a robust and reproducible method for the synthesis of Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate via the Hantzsch thiazole synthesis. By providing a detailed mechanistic rationale and a clear experimental protocol, we offer a solid foundation for researchers to produce this valuable heterocyclic building block. The versatility of the 2-aminothiazole scaffold ensures that compounds like the one described herein will continue to be of significant interest in the ongoing quest for novel therapeutic agents.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-chlorobenzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1327. Available at: [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Clarke, D. G., & Sykes, P. (1971). Intermediates in the Hantzsch thiazole synthesis. Journal of the Chemical Society D: Chemical Communications, (23), 1580-1581. Available at: [Link]

-

Aksjonova, K., et al. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44(14), 2200-2208. Available at: [Link]

-

Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

-

Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. 3(6), 350-356. Retrieved from [Link]

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-chlorobenzaldehyde. Retrieved from [Link]

-

Wang, S., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(19), 6668. Available at: [Link]

-

Alpha Chemika. (n.d.). 3-CHLOROBENZALDEHYDE For Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Mickevicius, V., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(15), 4991. Available at: [Link]

- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

ResearchGate. (2001). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1479. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-chloroacetoacetate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]

-

Li, Z., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(2), 2733-2747. Available at: [Link]

-

ChemBK. (n.d.). Ethyl 2-chloro-3-oxobutanoate. Retrieved from [Link]

-

Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-181. Available at: [Link]

-

Thangadurai, A., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(16), 3586. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. 4(2), 147-152. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 5. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. 3-Chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Hantzsch Synthesis of 2-Amino-4-arylthiazole-5-carboxylates

Introduction

Significance of 2-Amino-4-arylthiazole-5-carboxylates in Medicinal Chemistry and Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] When functionalized at the 4- and 5-positions with an aryl group and a carboxylate, respectively, the resulting 2-amino-4-arylthiazole-5-carboxylate core serves as a versatile template for the development of novel therapeutics. These compounds exhibit a wide spectrum of biological activities, including but not limited to, anti-inflammatory, antibacterial, antifungal, and anticancer properties.[2][3] The strategic placement of the aryl and carboxylate moieties allows for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets. The amino group at the 2-position provides a crucial handle for further synthetic modifications, enabling the construction of diverse chemical libraries for drug screening.

Overview of the Hantzsch Thiazole Synthesis as a Key Synthetic Tool

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and widely employed methods for the construction of the thiazole ring.[4] In its classic form, the synthesis involves the condensation of an α-haloketone with a thioamide. For the preparation of 2-aminothiazoles, thiourea is utilized as the thioamide component.[2] This reaction is valued for its operational simplicity, the ready availability of starting materials, and its general applicability to a wide range of substrates, often providing the desired products in good to excellent yields. Over the years, numerous modifications have been developed to improve the efficiency, scope, and environmental footprint of the Hantzsch synthesis, including one-pot and microwave-assisted procedures.[2][5]

The Hantzsch Thiazole Synthesis: Mechanism and Key Parameters

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The synthesis of 2-amino-4-arylthiazole-5-carboxylates from an ethyl 2-chloro-3-oxobutanoate and thiourea is a classic illustration of the Hantzsch reaction.

The Core Reaction: α-Halocarbonyl Compounds and Thioamides

The fundamental transformation in the Hantzsch synthesis is the reaction between an α-halocarbonyl compound and a sulfur-containing nucleophile, typically a thioamide or thiourea. The α-halocarbonyl component possesses two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. The thioamide, in the form of thiourea for 2-aminothiazole synthesis, acts as the sulfur and nitrogen source for the heterocyclic ring.

Detailed Step-by-Step Mechanism for 2-Aminothiazole Formation

The reaction proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration steps.[6]

-

Nucleophilic Attack of Thiourea: The reaction commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ethyl 2-chloro-3-oxobutanoate. This is an SN2 reaction where the halide acts as the leaving group, forming an S-alkylated isothiouronium salt intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This intramolecular condensation leads to the formation of a five-membered heterocyclic intermediate, a 2-imino-4-hydroxythiazolidine derivative.

-

Dehydration and Aromatization: The reaction culminates in the dehydration of the cyclic intermediate. The elimination of a water molecule results in the formation of the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.

Key Reaction Parameters and Their Influence

-

Choice of Solvent: Alcohols, particularly ethanol, are the most commonly used solvents for the Hantzsch synthesis. They are effective at dissolving the reactants and facilitating the reaction. In some cases, a mixture of solvents, such as ethanol/water or dioxane/water, can be beneficial.[2][7] For one-pot procedures starting from the β-ketoester, a mixture of water and tetrahydrofuran has been reported to be effective.[8]

-

Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. Reaction times can vary from a few hours to overnight, and progress is conveniently monitored by thin-layer chromatography (TLC).[3]

-

Role of Catalysts and pH: The Hantzsch synthesis is generally performed under neutral or slightly basic conditions. The addition of a mild base, such as sodium carbonate, can be used to neutralize the hydrohalic acid formed during the reaction, which can be beneficial for yield and purity.[9] However, the pH can influence the regioselectivity of the reaction, especially when using N-substituted thioureas. Under acidic conditions, the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles can become significant.[10]

Experimental Protocol: Synthesis of a Representative 2-Amino-4-arylthiazole-5-carboxylate

This protocol describes the synthesis of ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate, a representative example of the target compounds.

Materials and Reagents

-

Ethyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate

-

Thiourea

-

Ethanol (95%)

-

Sodium Carbonate

-

Deionized Water

-

Ethyl Acetate

-

Hexane

Step-by-Step Synthesis Procedure

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate (10 mmol, 1.0 eq), thiourea (12 mmol, 1.2 eq), and sodium carbonate (5 mmol, 0.5 eq).

-

Add 100 mL of 95% ethanol to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification

-

Reduce the volume of the solvent in the reaction mixture by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of ice-cold deionized water with stirring.

-

A solid precipitate should form. If not, adjust the pH to 7-8 with a dilute solution of sodium bicarbonate.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization. A mixture of ethanol and water, or ethyl acetate and hexane, is often a suitable solvent system.[11] The solid is dissolved in the minimum amount of the hot solvent mixture and allowed to cool slowly to room temperature, then placed in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons, the ethoxy group of the ester, and the amino protons.

-

¹³C NMR: Look for signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the thiazole ring.

-

IR Spectroscopy: Key vibrational bands to look for include N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the thiazole ring.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Scope and Limitations of the Hantzsch Synthesis for 2-Amino-4-arylthiazole-5-carboxylates

Influence of Aryl Substituents on Reaction Outcome

The electronic nature of the substituents on the aryl ring at the 4-position can influence the reaction rate and yield.

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups on the aryl ring can increase the electron density of the carbonyl group, potentially making it more susceptible to nucleophilic attack. This can lead to faster reaction rates and higher yields.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups can decrease the electron density of the carbonyl group, which may slow down the intramolecular cyclization step. However, these groups can also make the α-carbon more electrophilic, potentially accelerating the initial SN2 reaction. The overall effect on the reaction outcome can be a balance of these opposing factors.

Common Side Reactions and Troubleshooting

-

Formation of 2-Imino-2,3-dihydrothiazole Isomers: When using N-monosubstituted thioureas, there is a possibility of forming the isomeric 2-imino-2,3-dihydrothiazole. This occurs when the substituted nitrogen atom of the thiourea participates in the intramolecular cyclization. The regioselectivity is highly dependent on the reaction conditions. Neutral or slightly basic conditions favor the formation of the desired 2-(N-substituted amino)thiazole, while acidic conditions can promote the formation of the imino isomer.[10]

-

Other Potential Byproducts: Incomplete reaction can leave unreacted starting materials. Overheating or prolonged reaction times can lead to decomposition and the formation of tarry byproducts. Careful monitoring of the reaction by TLC is crucial to avoid these issues.

Data Summary Table of Representative Examples

| Aryl Substituent (at C4) | Reaction Time (h) | Yield (%) | Reference |

| Phenyl | 5 | 85 | [3] |

| 4-Methoxyphenyl | 4 | 90 | [2] |

| 4-Chlorophenyl | 6 | 82 | [2] |

| 4-Nitrophenyl | 7 | 78 | [2] |

| 2,4-Dichlorophenyl | 6 | 80 | [2] |

Modern Variations and One-Pot Procedures

To address the demand for more efficient and environmentally friendly synthetic methods, several variations of the Hantzsch synthesis have been developed.

-

Microwave-Assisted Hantzsch Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields. This is attributed to the efficient and uniform heating of the reaction mixture.

-

One-Pot Multi-Component Reactions: One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of operational simplicity and reduced waste. For the synthesis of 2-amino-4-arylthiazole-5-carboxylates, a one-pot reaction starting from a β-ketoester, a halogenating agent (like N-bromosuccinimide), and thiourea has been reported to be highly efficient.[12][13]

-

Use of Green Catalysts and Solvents: In line with the principles of green chemistry, recent research has focused on the use of environmentally benign catalysts and solvents. For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst for a one-pot synthesis of Hantzsch thiazole derivatives in an ethanol/water mixture.[2]

Conclusion

The Hantzsch thiazole synthesis is a powerful and versatile tool for the preparation of 2-amino-4-arylthiazole-5-carboxylates, a class of compounds with significant potential in drug discovery. A thorough understanding of the reaction mechanism, the influence of key parameters, and potential side reactions is essential for the successful application of this methodology. Modern variations of the Hantzsch synthesis, such as one-pot and microwave-assisted procedures, offer further improvements in terms of efficiency and sustainability. This guide provides a comprehensive overview and practical insights to aid researchers and scientists in the synthesis and exploration of this important class of heterocyclic compounds.

References

-

Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. [Link]

-

ResearchGate. (n.d.). A plausible mechanism for the formation of Hantzsch thiazole derivatives. [Link]

- Google Patents. (2008).

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

Guan, R., & Zhu, H. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(3), 266-271. [Link]

-

Taylor & Francis Online. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Synthetic Communications, 49(8), 1083-1097. [Link]

-

Bio-protocol. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-protocol, 11(12), e4051. [Link]

-

American Chemical Society. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1435. [Link]

-

Journal of Beijing Jiaotong University. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42. [Link]

- Google Patents. (2014).

-

ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. [Link]

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

-

Sci-Hub. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. [Link]

-

Semantic Scholar. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

National Institutes of Health. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]

-

ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... [Link]

-

National Institutes of Health. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]

- Google Patents. (2013).

-

ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... [Link]

-

ResearchGate. (n.d.). Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and.... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. bepls.com [bepls.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 9. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Characterization of Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate

Foreword: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This heterocyclic scaffold is a key pharmacophore in a range of therapeutic agents, demonstrating activities including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The functionalization of the 2-aminothiazole core, as seen in Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate, offers a pathway to modulate its physicochemical and pharmacological profiles, making it a subject of considerable interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the synthesis and characterization of this specific derivative, offering insights into the underlying scientific principles and methodologies.

Synthesis Strategy: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate, the key precursors are a methyl 2-chloro-3-(3-chlorophenyl)-3-oxopropanoate and thiourea.

Proposed Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. The causality behind this experimental choice lies in its efficiency and the ready availability of the starting materials.

Sources

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole scaffold in pharmacologically active compounds.[1] The structural elucidation of such molecules is paramount for confirming synthesis, ensuring purity, and understanding their chemical behavior. This document will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the spectroscopic data for this specific thiazole derivative.

Molecular Structure and Synthesis Overview

Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate (C₁₁H₉ClN₂O₂S) is a heterocyclic compound featuring a central thiazole ring substituted with an amino group at the 2-position, a 3-chlorophenyl group at the 4-position, and a methyl carboxylate group at the 5-position.

A common and efficient method for the synthesis of such 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2][3] This typically involves the condensation reaction of an α-haloketone with a thiourea derivative. For the target molecule, this would likely involve the reaction of a methyl 2-chloro-3-(3-chlorophenyl)-3-oxopropanoate with thiourea.

Caption: A simplified workflow of the Hantzsch thiazole synthesis for the target molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate, both ¹H and ¹³C NMR will provide crucial structural information. The following predictions are based on established chemical shift principles and data from analogous compounds.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The solvent used for analysis will influence the chemical shifts, particularly for the labile amino protons. A common solvent for such compounds is DMSO-d₆, which can facilitate hydrogen bonding and slow down the exchange of the NH₂ protons, allowing for their observation.[4]

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -NH₂ (amino) | ~7.5 | Broad singlet | 2H | The chemical shift of amino protons on a thiazole ring is variable and concentration-dependent. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. |

| Ar-H (phenyl) | 7.3 - 7.6 | Multiplet | 4H | The four protons on the 3-chlorophenyl ring will appear as a complex multiplet due to their different electronic environments and spin-spin coupling. |

| -OCH₃ (methyl ester) | ~3.8 | Singlet | 3H | The methyl protons of the ester group are shielded and appear as a sharp singlet. |

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (ester carbonyl) | ~162 | The carbonyl carbon of the ester group is deshielded and appears in the characteristic downfield region. |

| C2 (thiazole, -NH₂) | ~170 | The carbon atom of the thiazole ring attached to the amino group is significantly deshielded. |

| C4 (thiazole, -Ar) | ~145 | The carbon atom of the thiazole ring attached to the aromatic ring. |

| C5 (thiazole, -COOCH₃) | ~115 | The carbon atom of the thiazole ring attached to the carboxylate group. |

| C-Cl (phenyl) | ~133 | The carbon atom in the aromatic ring directly bonded to the chlorine atom. |

| Ar-C (phenyl) | 126 - 135 | The remaining carbon atoms of the 3-chlorophenyl ring will appear in the aromatic region, with their specific shifts influenced by the position relative to the chlorine atom and the thiazole ring. |

| -OCH₃ (methyl ester) | ~52 | The methyl carbon of the ester group is shielded and appears in the upfield region. |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful in confirming the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

For Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate, HRMS using a soft ionization technique like Electrospray Ionization (ESI) is ideal. The expected monoisotopic mass can be calculated with high precision.

Calculated Molecular Mass:

-

Molecular Formula: C₁₁H₉ClN₂O₂S

-

Monoisotopic Mass: 284.0073 g/mol

The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will lead to the observation of two main peaks for the molecular ion:

-

M peak: corresponding to the molecule containing ³⁵Cl.

-

M+2 peak: corresponding to the molecule containing ³⁷Cl, with an intensity of approximately one-third of the M peak.

Predicted HRMS Data (ESI+)

| Ion | Calculated m/z |

| [M+H]⁺ (with ³⁵Cl) | 285.0151 |

| [M+H]⁺ (with ³⁷Cl) | 287.0122 |

| [M+Na]⁺ (with ³⁵Cl) | 307.0070 |

| [M+Na]⁺ (with ³⁷Cl) | 308.9941 |

Fragmentation Pattern in MS/MS

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by inducing fragmentation of the molecular ion. The fragmentation of 2-aminothiazole derivatives often involves cleavage of the thiazole ring and losses of small neutral molecules.

Caption: A potential fragmentation pathway for Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate in ESI-MS/MS.

Plausible Fragmentation Pathways:

-

Loss of Methanol (-CH₃OH): A common fragmentation pathway for methyl esters is the loss of methanol from the protonated molecular ion.

-

Decarbonylation (-CO): Following the loss of methanol, the resulting ion may undergo decarbonylation.

-

Thiazole Ring Cleavage: Fragmentation of the thiazole ring can lead to a variety of characteristic product ions, often involving the loss of HCN or cleavage at the C-S bonds.[5][6][7][8]

Part 3: Experimental Protocols

The following protocols provide a framework for acquiring high-quality NMR and MS data for Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate.

Protocol for NMR Data Acquisition

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing if required.

2. ¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

3. ¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds, longer delays may be necessary for quaternary carbons.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-200 ppm).

Protocol for ESI-MS Data Acquisition

1. Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[9]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. ESI-MS Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺, [M+Na]⁺).

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Adjust flow for a stable spray.

-

Drying Gas (N₂) Temperature: 250-350 °C.

-

Mass Range: Scan a range appropriate to detect the molecular ion and potential fragments (e.g., m/z 50-500).

3. MS/MS Fragmentation:

-

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation and observe the resulting product ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and mass spectrometry data for Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate. The presented data, based on established spectroscopic principles and comparison with related structures, serves as a robust framework for researchers and scientists involved in the synthesis and characterization of this and similar heterocyclic compounds. The provided experimental protocols offer a starting point for obtaining high-quality data, which is essential for unambiguous structure confirmation and purity assessment in drug discovery and development.

References

-

Bruker. (n.d.). NMR Solvents. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

- Wang, L., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

PubChem. (n.d.). Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate. Retrieved from [Link]

- Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45(6), 1454-1458.

- Google Patents. (2010). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

- Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1982). Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. Biomedical mass spectrometry, 9(9), 376–380.

- Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-353.

- Karthikeyan, V., Ramkumar, V., & Karunakaran, R. J. (2013). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1411–o1412.

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European journal of medicinal chemistry, 97, 699–718.

-

ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1981). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical mass spectrometry, 8(1), 1–6.

- Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.

- Polgár, T., et al. (2018). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways. Journal of Mass Spectrometry, 53(11), 1147-1156.

- Sainz-Rudi, A., et al. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 24(17), 3123.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. article.sapub.org [article.sapub.org]

- 8. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

Biological Activity Screening of Novel 2-Aminothiazole Derivatives: A Strategic Approach to Hit Identification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my objective extends beyond merely presenting protocols; it is to impart a strategic framework for discovery. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities and presence in numerous approved drugs.[1][2] This guide is structured to navigate the journey from a newly synthesized library of 2-aminothiazole derivatives to the identification of promising lead candidates. We will eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow that mirrors the dynamic process of drug discovery itself. Our focus will be on building a self-validating experimental cascade, ensuring that each step generates robust, trustworthy data to inform the next.

The inherent value of the 2-aminothiazole moiety lies in its broad therapeutic potential, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and various enzyme-inhibitory properties.[3][4][5] This diversity necessitates a multi-faceted screening approach, beginning with broad primary assays to identify general activity, followed by more specific secondary and mechanistic assays to elucidate the mode of action and selectivity.

The Screening Cascade: A Funnel-Based Strategy for Hit Prioritization

A successful screening campaign is not a single experiment but a strategic, multi-tiered process designed to efficiently filter a large library of compounds down to a small number of high-quality hits. This "funnel" approach, illustrated below, maximizes resource efficiency by committing the most complex and resource-intensive assays only to the most promising candidates.

Caption: A tiered approach for screening novel 2-aminothiazole derivatives.

Tier 1 & 2: Core Protocols for Primary and Secondary Screening

The foundation of any screening campaign rests on robust and reproducible assays. Here, we detail the core protocols for assessing the most common biological activities associated with 2-aminothiazole derivatives: antimicrobial and anticancer.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The goal here is to identify the lowest concentration of a compound that prevents visible microbial growth.[6][7] The broth microdilution method is the gold standard for its quantitative nature and scalability.[8][9]

Causality Behind Experimental Choices:

-

Why Broth Microdilution? Unlike disk diffusion, which is qualitative, this method provides a quantitative MIC value, which is essential for comparing the potency of different derivatives and for guiding subsequent studies.[10][11]

-

Choice of Microorganisms: A panel should include representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI), to assess the spectrum of activity.[12]

-

Controls are Non-Negotiable: A positive control (a known antibiotic like ciprofloxacin) validates that the bacteria are susceptible and the assay is working. A negative control (vehicle, typically DMSO) ensures the solvent is not inhibiting growth. A sterility control (broth only) confirms the medium is not contaminated.

Step-by-Step Protocol: Broth Microdilution MIC Assay

-

Preparation:

-

Prepare a stock solution of each 2-aminothiazole derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHIIB) to wells 2 through 12.

-

Add 100 µL of the compound stock solution (appropriately diluted in broth) to well 1.

-

-

Serial Dilution:

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

-

Inoculation:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

-

Incubation:

-

Seal the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.[8]

-

-

Data Interpretation:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13] This can be determined by visual inspection or by measuring absorbance on a plate reader.

-

Data Presentation:

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Control (Ciprofloxacin) | 0.5 | 0.25 |

| Derivative 1 | 4 | >64 |

| Derivative 2 | 16 | 32 |

| Derivative 3 | >64 | >64 |

Anticancer Activity: In Vitro Cytotoxicity Assays (MTT/XTT)

To assess anticancer potential, the first step is to measure a compound's ability to reduce the viability of cancer cells.[14][15] Colorimetric assays like MTT and XTT are mainstays for this purpose due to their reliability and suitability for high-throughput screening.[16][17]

Causality Behind Experimental Choices:

-

Principle of Measurement: Both assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[18] In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow) to a formazan product (colored).[19] The amount of colored product is directly proportional to the number of viable cells.

-

MTT vs. XTT: The primary difference lies in the solubility of the formazan product. MTT forms an insoluble purple crystal that must be dissolved in a solvent (like DMSO or SDS) before reading absorbance.[18] XTT is reduced to a water-soluble orange product, eliminating the solubilization step. This makes the XTT assay faster and less prone to errors from incomplete formazan dissolution, though it can sometimes be more expensive.[20]

-

Cell Line Selection: A panel of cell lines from different cancer types (e.g., lung, breast, colon) should be used to identify compounds with broad activity or specific selectivity.[21]

Step-by-Step Protocol: XTT Cytotoxicity Assay

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compounds (or vehicle control) to the respective wells.

-

Incubate for a defined period, typically 48 or 72 hours.

-

-

XTT Reagent Addition:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent with an electron-coupling reagent).

-

Add 50 µL of the XTT mixture to each well.

-

-

Incubation and Measurement:

-

Incubate the plate for 2-4 hours at 37°C in the CO₂ incubator until the color change is sufficient.

-

Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm should be used to subtract background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to reduce cell viability by 50%.

-

Data Presentation:

| Compound ID | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |

| Control (Doxorubicin) | 0.15 | 0.45 |

| Derivative 1 | 2.5 | 15.8 |

| Derivative 2 | 35.1 | 42.3 |

| Derivative 3 | 1.8 | 0.9 |

Tier 3: Elucidating Mechanism and Selectivity

Once potent hits are identified, the focus shifts to understanding how and where they act.

-

Enzyme Inhibition Assays: Many 2-aminothiazole derivatives function by inhibiting specific enzymes.[22] For example, if a compound shows potent anticancer activity, it could be screened against a panel of kinases, as Aurora kinase inhibition is a known activity for this scaffold.[4][23] Similarly, derivatives have been reported to inhibit carbonic anhydrase and cholinesterase, which can be assessed using specific biochemical assays.[24] These experiments are crucial for target identification and establishing a structure-activity relationship (SAR).

-

Anti-inflammatory Screening: Inflammation is a complex process involving enzymes like cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX).[25] Cell-free enzyme inhibition assays can determine if a compound directly inhibits these key inflammatory mediators.[23] For a more physiologically relevant context, an in vivo model like the carrageenan-induced paw edema test in rodents can be employed.[26][27] In this model, a reduction in paw swelling after compound administration indicates anti-inflammatory activity.[28]

Tier 4: The Bridge to Preclinical Development

The final stage of this screening guide involves preliminary in vivo assessment.

-

In Vivo Toxicology: Before efficacy can be tested in an animal model, the compound's safety profile must be understood.[29] Acute toxicity studies are performed to determine the maximum tolerated dose (MTD) and identify any immediate adverse effects on vital organ systems.[30][31][32] These studies are essential for establishing a safe dosing regimen for subsequent efficacy trials.[33]

Conclusion

This guide provides a strategic, causality-driven framework for the biological screening of novel 2-aminothiazole derivatives. By progressing through a logical cascade of assays—from broad, high-throughput primary screens to specific mechanistic and in vivo studies—researchers can efficiently identify and validate promising lead compounds. The emphasis on appropriate controls, quantitative endpoints (MIC, IC₅₀), and a clear understanding of the rationale behind each experimental choice is paramount for generating the trustworthy, high-quality data required to advance a compound through the drug discovery pipeline.

References

- Khalifa, M. (2018).

- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Khalifa, M. E. (2018).

- Unknown Author. (n.d.).

- Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Study.com.

- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Grokipedia. (n.d.).

- Unknown Author. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Unknown Source.

- BMG LABTECH. (2024).

- Wikipedia. (n.d.).

- Biology LibreTexts. (2024). 13.

- Unknown Author. (n.d.).

- Adrar, N., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia.

- Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs.

- Twarużek, M., et al. (n.d.). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Unknown Source.

- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.

- Wessam, M., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.

- Unknown Author. (n.d.). 2-aminothiazole derivative, preparation method, and use.

- Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- Jordi Labs. (n.d.). How Toxicology Studies Factor into New Drug Development. Jordi Labs.

- Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- Unknown Author. (n.d.).

- Aktaş, H., et al. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed.

- Biobide. (n.d.). In vivo toxicology studies. Biobide Blog.

- WuXi AppTec. (2024). The Vital Role of Toxicity Studies in New Drug Development. WuXi AppTec.

- Zovko, A., et al. (n.d.). A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi.

- Gunawan, S., et al. (2025). Bioassays for Anticancer Activities.

- O'Neill, A., et al. (n.d.).

- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. Abcam.

- Unknown Author. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.

- Chen, Y-L., et al. (2020).

- Zlatanova-Tenisheva, H., & Vladimirova, S. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia.

- Zlatanova-Tenisheva, H., & Vladimirova, S. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle.

- Life Chemicals. (n.d.). Anti-inflammatory Screening Compound Library. Life Chemicals.

- Unknown Author. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.

- Sharma, R., et al. (n.d.).

- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

- Costa, R.K.E., et al. (2025). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Unknown Source.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. mdpi.com [mdpi.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 17. A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 20. measurlabs.com [measurlabs.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. lifechemicals.com [lifechemicals.com]

- 26. pharmacy180.com [pharmacy180.com]

- 27. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 28. researchgate.net [researchgate.net]

- 29. jordilabs.com [jordilabs.com]

- 30. hoeford.com [hoeford.com]

- 31. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 32. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 33. blog.biobide.com [blog.biobide.com]

Thiazole-Containing Heterocyclic Compounds: A Technical Guide to Synthesis, Functionalization, and Application in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile reactivity have established it as a "privileged structure" in drug design, appearing in numerous natural products and FDA-approved therapeutics.[3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel thiazole-containing compounds. We will dissect cornerstone synthetic methodologies, from the classic Hantzsch synthesis to modern, greener approaches, explaining the causality behind experimental choices. Furthermore, this document details strategies for post-synthetic functionalization, the role of thiazole as a bioisostere, and provides validated experimental protocols for synthesis and characterization, serving as a comprehensive resource for professionals in drug development.

The Thiazole Core: A Foundation for Pharmacological Activity

The thiazole nucleus is a planar, aromatic system whose stability is derived from the delocalization of six π-electrons, fulfilling Hückel's rule.[2][5] This aromaticity, combined with the presence of both an electron-donating sulfur atom and an electron-accepting imine group, results in a unique electronic distribution that dictates its reactivity and biological interactions.[2][6]

-

Reactivity Hotspots : The electron density of the ring is not uniform. The C2 position is the most electron-deficient and susceptible to nucleophilic attack and deprotonation by strong bases like organolithium compounds.[6] Conversely, electrophilic substitution reactions preferentially occur at the electron-rich C5 position, followed by the C4 position.[6] Understanding this reactivity is paramount for chemists designing synthetic routes to novel derivatives.

The thiazole scaffold is a key component in a wide array of therapeutic agents, demonstrating its versatility. Its derivatives have shown a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[3][7][8] More than 20 FDA-approved drugs feature a thiazole scaffold, highlighting its clinical significance.[9]

| FDA-Approved Thiazole-Containing Drug | Therapeutic Application | Significance of Thiazole Ring |

| Dasatinib | Anticancer (Leukemia) | Part of the core structure binding to target kinases.[10] |

| Ritonavir | Antiretroviral (HIV/AIDS) | Essential for the drug's protease inhibition activity.[1][7] |

| Meloxicam | Anti-inflammatory (NSAID) | The central scaffold of this non-steroidal anti-inflammatory drug.[6] |

| Thiamine (Vitamin B1) | Nutritional Supplement | A naturally occurring essential vitamin with a thiazole core.[1] |

| Abafungin | Antifungal | The thiazole moiety is crucial for its antifungal action.[1][7] |

Cornerstone Synthetic Methodologies: Building the Thiazole Ring

The construction of the thiazole ring can be achieved through several robust and well-established synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis

First described in 1887 by Arthur Hantzsch, this is arguably the most common and versatile method for thiazole synthesis.[11][12] The reaction involves the condensation of an α-halocarbonyl compound (e.g., an α-haloketone) with a thioamide.[11][13][14]

Causality in Experimental Design : The reaction is typically heated to overcome the activation energy for the initial nucleophilic attack and the subsequent dehydration step, driving the reaction towards the highly stable aromatic product.[15] The choice of an α-haloketone and a thioamide directly determines the substituents at the C4/C5 and C2 positions of the final thiazole, respectively, making it a highly modular synthesis.

Mechanism :

-

Nucleophilic Attack (SN2) : The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide.[13][15]

-

Intramolecular Cyclization : The nitrogen of the resulting intermediate attacks the carbonyl carbon.[14]

-

Dehydration : The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[14][15]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

The Cook-Heilbron Synthesis

This method is particularly valuable for synthesizing 5-aminothiazoles.[16] The reaction proceeds under mild conditions, typically at room temperature, by reacting an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates.[6][16][17]

Causality in Experimental Design : The use of an α-aminonitrile provides the nitrogen and the carbon backbone for the C4 and C5 positions, while the carbon disulfide (or equivalent) provides the C2 and sulfur atoms. The mild conditions are sufficient because of the high nucleophilicity of the amino group and the subsequent favorable intramolecular cyclization.

Mechanism :

-

Nucleophilic Addition : The nitrogen of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide.[16]

-

Intramolecular Cyclization (5-exo-dig) : The newly formed thiol group's sulfur atom acts as a nucleophile, attacking the carbon of the nitrile group to form the five-membered ring.[16]

-

Tautomerization : The resulting imino intermediate tautomerizes to the stable, aromatic 5-aminothiazole.[16]

Caption: Mechanism of the Cook-Heilbron Synthesis.

Other Notable Synthetic Routes

-

Gabriel Synthesis : Involves the reaction of an α-acylamino ketone with phosphorus pentasulfide (P₄S₁₀) to yield 2,5-disubstituted thiazoles.[12][18]

-

From Thioamides and Chloro-oxiranes : Thioamides can be converted to thiazole derivatives by reacting them with substituted 2-chlorooxiranes.[6]

-

Tcherniac's Synthesis : This method produces 2-substituted thiazoles by hydrolyzing α-thiocyanoketones with acid.[6]

Modern and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for thiazole synthesis. These approaches aim to reduce the use of hazardous solvents and reagents, and minimize energy consumption.[19]

-

Ionic Liquids (ILs) : ILs have emerged as sustainable and versatile solvents due to their low vapor pressure, recyclability, and tunable polarity.[9][19] They can serve as both the solvent and a catalyst or base, streamlining the reaction process.[9]

-

Microwave and Ultrasound-Assisted Synthesis : These techniques can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.

-

Catalyst-Free and Oxidant-Free Conditions : Visible light-mediated synthesis and electrochemical oxidative cyclizations represent cutting-edge, sustainable approaches that avoid the need for metal catalysts or chemical oxidants.[20]

The Thiazole Ring as a Privileged Bioisostere

In drug design, bioisosteric replacement is a powerful strategy to optimize lead compounds by swapping one functional group for another with similar physical or chemical properties.[21] The thiazole ring is frequently used as a bioisostere for phenyl, amide, and other heterocyclic rings.[22][23][24]

Causality in Experimental Design : Replacing a phenyl ring with a thiazole ring can:

-

Improve Metabolic Stability : The thiazole ring is generally less prone to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich phenyl rings.[22]

-

Enhance Solubility and Polarity : The introduction of heteroatoms increases polarity, which can improve aqueous solubility and pharmacokinetic properties.[22]

-

Modulate Target Binding : The nitrogen atom can act as a hydrogen bond acceptor, introducing new, favorable interactions with the biological target that were not possible with a phenyl ring.[23]

-

Reduce hERG Liability : In some cases, replacing a phenyl group with a thiazole has been shown to eliminate or reduce unwanted inhibition of the hERG potassium channel, a common cause of cardiotoxicity.[22]

Caption: Thiazole Synthesis in the Drug Discovery Workflow.

Experimental Protocols: A Self-Validating System

The following protocol for a Hantzsch thiazole synthesis is presented as a self-validating system, incorporating reaction setup, workup, purification, and characterization to ensure the identity and purity of the final product.

Protocol: Synthesis of 2-Amino-4-phenylthiazole[15]

Materials :

-

2-Bromoacetophenone (5.0 mmol, 0.995 g)

-

Thiourea (7.5 mmol, 0.571 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized Water

-

Scintillation vial (20 mL), stir bar, hot plate, Buchner funnel, filter flask

Procedure :

-

Reaction Setup : In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[14] Add methanol (5 mL) and a magnetic stir bar.

-

Heating : Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[14] The reactants will dissolve as the reaction progresses. The initial product formed is the HBr salt of the thiazole.[15]

-

Workup & Neutralization : After 30 minutes, remove the vial from the heat and allow it to cool to room temperature.[14] Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution.[14] Swirl to mix. This step neutralizes the HBr salt, causing the free base (the desired product) to precipitate, as it is poorly soluble in water.[14][15]

-

Isolation : Collect the solid precipitate by vacuum filtration using a Buchner funnel.[14]

-

Purification : Wash the filter cake thoroughly with deionized water to remove any remaining inorganic salts.[14]

-

Drying : Spread the collected solid on a tared watch glass and allow it to air dry or dry in a vacuum oven.

-

Characterization & Validation :

-

Yield Calculation : Determine the final mass and calculate the percentage yield. Yields are typically high for this reaction.[14]

-

Melting Point : Measure the melting point and compare it to the literature value.

-